1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.21105539 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the polymerization of tubulin, a protein that forms the microtubule network essential for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been associated with the inhibition of several key proteins involved in cell proliferation and survival, such as hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These proteins are involved in various biochemical pathways, including cell cycle regulation, oxidative stress response, epigenetic regulation, bone morphogenetic protein signaling, multidrug resistance, and cell growth and differentiation .
Result of Action
Tmp-bearing compounds have demonstrated notable anti-cancer effects by inhibiting key proteins involved in cell proliferation and survival . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against various parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
It is known that the trimethoxyphenyl (TMP) group, which is part of the compound’s structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Compounds containing the TMP group have shown notable anti-cancer effects by effectively inhibiting various cellular processes .
Molecular Mechanism
It is speculated that the TMP group in the compound may play a critical role in its interaction with biomolecules .
Properties
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-26-19-8-6-5-7-18(19)25-24(26)28-13-16-11-27(12-17(16)14-28)23(29)15-9-20(30-2)22(32-4)21(10-15)31-3/h5-10,16-17H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBHQIRLDRUQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.